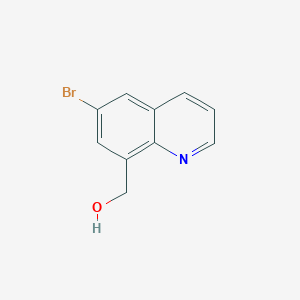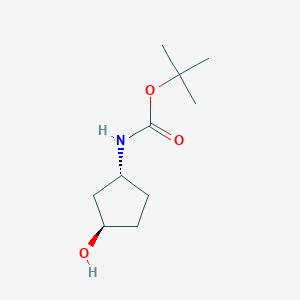
1-Bromo-4-ethoxy-2-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Bromo-4-ethoxy-2-methoxybenzene” is a chemical compound with the molecular formula C9H11BrO2 . It is also known by other names such as “4-Bromo-2-ethoxy-1-methoxybenzene” and "p-Ethoxyanisole" .
Synthesis Analysis
The synthesis of “1-Bromo-4-ethoxy-2-methoxybenzene” involves several steps. One method involves the reaction of chlorobenzene with a concentrated sodium hydroxide solution at temperatures above 350 ºC . Another method involves the Suzuki coupling of 4-bromoanisole with phenylboronic acid catalyzed by palladium pincer complexes . The compound can also be synthesized through the reaction of N-bromosuccinimide (NBS) with n-butyl lithium (n-BuLi) and trimethyl borate to form a boronic ester .Molecular Structure Analysis
The molecular structure of “1-Bromo-4-ethoxy-2-methoxybenzene” can be represented by the InChI string:InChI=1S/C9H11BrO2/c1-3-11-9-6-4-8(10)5-7-9/h4-7H,3H2,1-2H3 . This indicates that the molecule consists of a benzene ring substituted with bromo, ethoxy, and methoxy groups . Chemical Reactions Analysis
“1-Bromo-4-ethoxy-2-methoxybenzene” can undergo various chemical reactions. For instance, it can participate in electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .Physical And Chemical Properties Analysis
“1-Bromo-4-ethoxy-2-methoxybenzene” has a molecular weight of 187.034 g/mol . It has a boiling point of 223 °C and a melting point of 9-10 °C . The density of the compound is 1.494 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Selective Radical Cyclization
Esteves, Ferreira, and Medeiros (2007) investigated the controlled-potential reduction of derivatives of 1-bromo-2-methoxy-2-(prop-2′-ynyloxy)ethyl benzene, leading to high yields of tetrahydrofuran derivatives. This study highlights the compound's role in facilitating selective radical cyclization processes (Esteves, Ferreira, & Medeiros, 2007).
Liquid Crystal Synthesis
Bertini et al. (2003) explored the reaction of pseudo-glucal with Grignard reagents derived from 1-bromo-4-methoxybenzene, leading to the synthesis of unsaturated β-C-aryl glycosides. These glycosides can be used as chiral precursor compounds in the synthesis of chiral liquid crystals (Bertini et al., 2003).
Molecular Rotor Study
Balema et al. (2019) conducted a study involving 1-bromo-4-methoxybenzene attached to a surface to investigate molecular motion at the single-molecule level. This research provides insights into the dynamics of molecular rotors based on chemical functionality (Balema et al., 2019).
Synthesis of Functionalized Alkoxyamine Initiators
Miura, Hirota, Moto, and Yamada (1999) described the reaction of 4-bromo-, 4-(ethoxycarbonyl)-, and 4-methoxyethylbenzenes with stable nitroxide radicals to yield alkoxyamines. These initiators were then used for the controlled synthesis of block copolymers (Miura et al., 1999).
Novel Electrolyte Additive for Lithium-Ion Batteries
Research by Zhang Qian-y (2014) on 4-bromo-2-fluoromethoxybenzene, a related compound, shows its potential as a bi-functional electrolyte additive for lithium-ion batteries, providing overcharge protection and fire retardancy (Zhang Qian-y, 2014).
Wirkmechanismus
The mechanism of action of “1-Bromo-4-ethoxy-2-methoxybenzene” in chemical reactions typically involves the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate. This is followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-bromo-4-ethoxy-2-methoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-3-12-7-4-5-8(10)9(6-7)11-2/h4-6H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTLEGYFKJSAIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1375346.png)
![6-Azaspiro[2.5]octan-4-OL hydrochloride](/img/structure/B1375347.png)
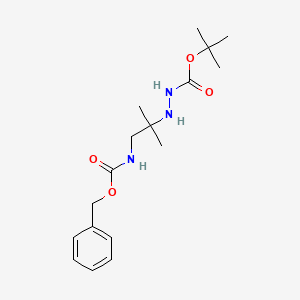
![6-Bromo-2-chloroimidazo[1,2-A]pyridine](/img/structure/B1375350.png)
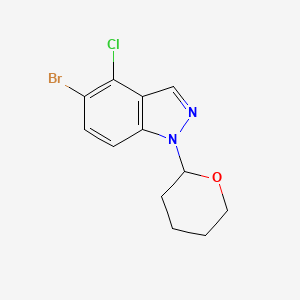

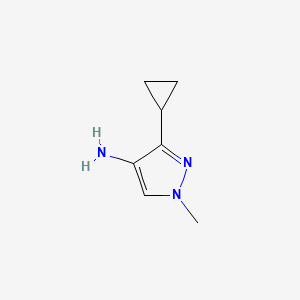
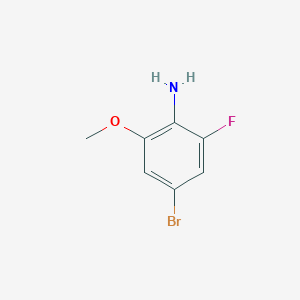
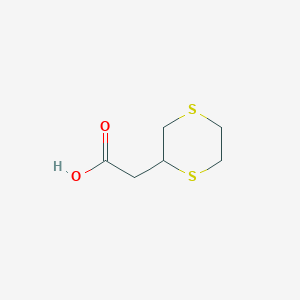
![8-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1375361.png)
